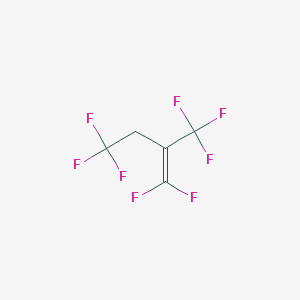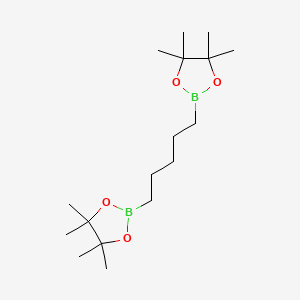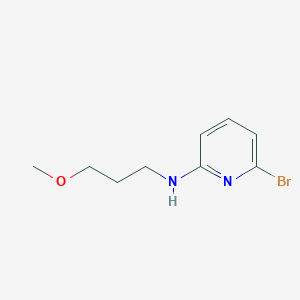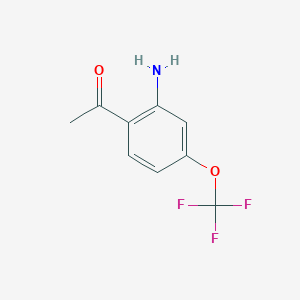
H-3-D-Pal-OH.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride is a compound of significant interest in the fields of chemistry and biology It is an amino acid derivative with a pyridine ring, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry during the synthesis. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and reagents such as pyridine and hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: ®-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of amides or esters.
科学研究应用
®-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ®-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- ®-2-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride
- ®-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride
- (S)-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride
Comparison:
- Uniqueness: The position of the pyridine ring in ®-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Stereochemistry: The ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer due to differences in how they interact with chiral environments in biological systems.
This detailed article provides a comprehensive overview of ®-2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H11ClN2O2 |
|---|---|
分子量 |
202.64 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-pyridin-3-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;/h1-3,5,7H,4,9H2,(H,11,12);1H/t7-;/m1./s1 |
InChI 键 |
IQBSJGFLBITOPT-OGFXRTJISA-N |
手性 SMILES |
C1=CC(=CN=C1)C[C@H](C(=O)O)N.Cl |
规范 SMILES |
C1=CC(=CN=C1)CC(C(=O)O)N.Cl |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503009.png)
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1503010.png)

![Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1503016.png)
